Suc-val-pro-phe-pna

Overview

Description

Suc-Val-Pro-Phe-pNA is a sensitive substrate for mammalian chymotrypsin and chymotrypsin-like enzymes, such as human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases . It is used in biochemical research to detect the activity of these enzymes .

Molecular Structure Analysis

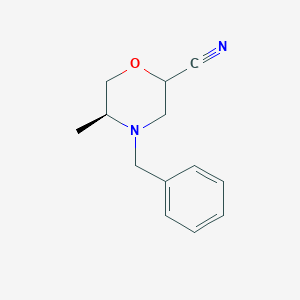

The molecular weight of this compound is 581.63, and its molecular formula is C29H35N5O8 . The exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

This compound is a substrate for various enzymes, including mammalian chymotrypsin, human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases . These enzymes catalyze the hydrolysis of this compound, leading to a reaction that can be detected and measured .

Scientific Research Applications

Enzyme Specificity and Inhibition

Cyclophilin and FK-506 Binding Protein (FKBP) Studies : Research on the peptidyl prolyl cis-trans isomerase activities of cyclophilin and FKBP utilized Suc-val-pro-phe-pna related peptides. These studies demonstrated distinct substrate specificities for cyclophilin and FKBP, which supports their diverse physiological roles (Harrison & Stein, 1990).

Inhibition of Serine Proteases : Peptidyl derivatives of diphenyl (alpha-aminoalkyl)phosphonates, including Suc-val-pro-phe variants, have shown effectiveness as specific inhibitors of serine proteases like chymotrypsin, cathepsin G, and rat mast cell protease II (Oleksyszyn & Powers, 1991).

Chymase Inhibition in Adhesion Formation : The specific chymase inhibitor, Suc-Val-Pro-Phe(p) (OPh)2, significantly reduced adhesion formation in a hamster experimental model. This implies a critical role of chymase in adhesion formation, which can be targeted using such inhibitors (Okamoto, Takai, & Miyazaki, 2002).

Substrate Studies for Enzymatic Activity

SFP Peptide Substrate : The use of Suc-Ala-Tyr-Leu-Val-pNA and related peptides as substrates for spleen fibrinolytic proteinase (SFP) provided insights into the enzyme's specificity and helped in understanding its natural substrates (Okamoto, Nagamatsu, Horie, Okada, & Tsuda, 1981).

Prolyl Oligopeptidase Studies : The binding of peptides derived from this compound to human cyclophilin hCyp-18 was investigated, revealing insights into the enzyme's subsite interactions and binding mechanisms (Demange, Moutiez, Vaudry, & Dugave, 2001).

Enzyme Kinetics and QSAR Studies

Enzyme Kinetics Research : The kinetics of enzyme-substrate reactions involving this compound substrates have been studied extensively, providing insights into enzyme specificity and mechanism of action. Such studies are pivotal in understanding the catalytic processes of enzymes like chymotrypsin (Case & Stein, 2003).

QSAR Analysis : Quantitative structure-activity relationship (QSAR) studies involving this compound related peptides have contributed to understanding the interactions between enzymes and substrates, which is crucial for designing effective enzyme inhibitors (Nomizu et al., 2009).

Mechanism of Action

Target of Action

Suc-Val-Pro-Phe-pNA is primarily a substrate for cathepsin G , a protease enzyme . It is also a sensitive substrate for mammalian chymotrypsin and chymotrypsin-like enzymes, such as human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. When it comes into contact with these enzymes, it undergoes enzymatic cleavage .

Result of Action

Upon interaction with its target enzymes, this compound is cleaved, leading to changes at the molecular level . The exact cellular effects would depend on the specific role and function of the enzymes it interacts with.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Suc-val-pro-phe-pna plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. It interacts with enzymes such as cathepsin G, chymotrypsin, and peptidyl prolyl isomerase. The interaction involves the cleavage of the peptide bond, releasing p-nitroaniline, which can be detected spectrophotometrically. This interaction is essential for studying enzyme kinetics and inhibitor screening. The specificity of this compound for these enzymes makes it a valuable tool in biochemical assays .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In neutrophils, the cleavage of this compound by cathepsin G can be used to measure the enzyme’s activity, which is crucial for understanding its role in immune responses. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it is used to study the activity of enzymes that regulate these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by specific proteolytic enzymes. The compound binds to the active site of enzymes like cathepsin G, where the peptide bond between valine and proline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s catalytic triad, which includes serine, histidine, and aspartate residues. The release of p-nitroaniline allows for the quantitative measurement of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. In aqueous solutions, it may undergo spontaneous hydrolysis, leading to a gradual decrease in its effectiveness as a substrate. Long-term studies have shown that this compound remains effective for several months when stored properly, but its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively measures enzyme activity without causing significant adverse effects. At higher doses, it may exhibit toxic effects, particularly if the released p-nitroaniline accumulates to harmful levels. Studies have shown that the threshold for toxicity is relatively high, but caution is advised when using large quantities of this compound in animal experiments .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as cathepsin G, chymotrypsin, and peptidyl prolyl isomerase, which play roles in protein degradation and processing. The cleavage of this compound by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the organism. The compound’s involvement in these pathways makes it a valuable tool for studying enzyme function and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its interactions with enzymes like cathepsin G facilitate its localization to areas of high proteolytic activity. This distribution is crucial for its effectiveness as a substrate in biochemical assays .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with proteolytic enzymes. It is often found in the cytoplasm and lysosomes, where enzymes like cathepsin G are active. The compound’s localization to these compartments is essential for its role in measuring enzyme activity. Additionally, post-translational modifications and targeting signals may influence its distribution within cells .

Properties

IUPAC Name |

4-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t22-,23-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIRAWWVNQTNGK-FXSPECFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)

![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)

![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1404835.png)

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)